![molecular formula C14H9F3N2OS B2828854 3-[3-(三氟甲基)苄基]噻吩并[2,3-d]嘧啶-4(3H)-酮 CAS No. 338777-27-8](/img/structure/B2828854.png)

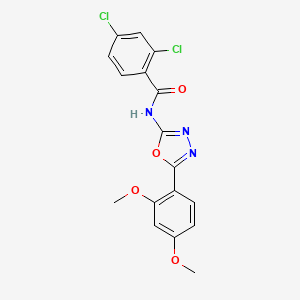

3-[3-(三氟甲基)苄基]噻吩并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which have been found to exhibit significant antimycobacterial activity .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the reaction of corresponding 2-aminothiophene-3-carboxamide derivatives and appropriate iminoester hydrochlorides under suitable conditions . The exact synthesis process for “3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one” is not explicitly mentioned in the available literature.科学研究应用

绿色合成方法

开发了一种绿色合成 thieno[2,3-d]pyrimidin-4(3H)-ones 的方法,其中包括与先前方法相比更有效、更环保的催化四组分反应。这一过程的特点是催化剂负载减少、步骤经济且纯化简单,突出了其在药理相关化合物可持续合成中的重要性 (Shi 等人,2018 年)。

抗菌和抗炎特性

研究表明,新的 thieno[2,3-d]pyrimidine 衍生物系列表现出显着的抗菌和抗炎活性。这包括增强的抗菌、抗真菌和抗炎作用,使得这些化合物有望用于开发新的治疗剂 (Tolba 等人,2018 年)。

抗菌和抗真菌活性

关于合成新的 thieno[2,3-d]pyrimidin-4(3H)-one 衍生物的研究揭示了它们的显著抗菌和抗真菌特性。一些化合物对念珠菌属的抗真菌活性高于氟康唑,抗菌活性高于其他衍生物,展示了它们在对抗耐药菌株方面的潜力 (Kahveci 等人,2020 年)。

癌细胞生长抑制

人们已经探索了作为癌细胞生长选择性抑制剂的 thieno[2,3-d]pyrimidin-4(3H)-ones 的新型类似物的合成。某些化合物显示出抑制各种癌细胞类型的能力,而对正常细胞无毒,表明它们作为癌症治疗剂的潜力 (Zhang 等人,2019 年)。

抗旋毛虫病和抗原生动物活性

含有 thieno[2,3-d]pyrimidin-4(3H)-one 结构的化合物与苯并咪唑环合并,显示出显着的抗旋毛虫病和抗原生动物作用。一些衍生物对螺旋毛虫的活性高于阿苯达唑,表明它们在治疗寄生虫感染方面的潜力 (Mavrova 等人,2010 年)。

作用机制

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.

Mode of Action

The compound interacts with its targets by inhibiting their growth

Biochemical Pathways

The compound affects the biochemical pathways that are essential for the survival and proliferation of Mycobacteria

Result of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been observed that some of the compounds in this class have potential to be developed as antitubercular agents .

属性

IUPAC Name |

3-[[3-(trifluoromethyl)phenyl]methyl]thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2OS/c15-14(16,17)10-3-1-2-9(6-10)7-19-8-18-12-11(13(19)20)4-5-21-12/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDOYVWFOCNTDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methylthiophene-2-carboxamide](/img/structure/B2828772.png)

![2-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2828773.png)

![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2828777.png)

![(1S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2828791.png)